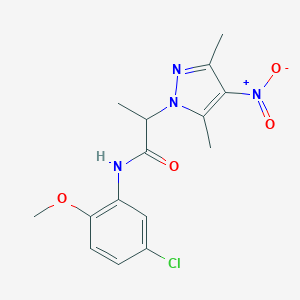

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O4/c1-8-14(20(22)23)9(2)19(18-8)10(3)15(21)17-12-7-11(16)5-6-13(12)24-4/h5-7,10H,1-4H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUFGAZGTZPVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine with 2,4-Pentanedione

The pyrazole ring is synthesized via cyclocondensation of hydrazine hydrate with 2,4-pentanedione in ethanol under reflux (78°C, 6 hr). Nitration is subsequently performed using fuming nitric acid (HNO₃, 90%) in acetic anhydride at 0–5°C to introduce the nitro group at the 4-position.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃ (90%) / Ac₂O |

| Temperature | 0–5°C |

| Reaction Time | 2 hr |

| Yield | 68% |

The regioselectivity of nitration is ensured by the electron-donating methyl groups at positions 3 and 5, which direct electrophilic attack to the 4-position.

Microwave-Assisted Optimization

Microwave irradiation (150 W, 100°C, 20 min) significantly enhances reaction efficiency, reducing the cyclocondensation time from 6 hr to 20 min while maintaining a yield of 72%. This method minimizes side products such as over-nitrated derivatives.

Functionalization with Propanoic Acid Side Chain

Alkylation of Pyrazole with Ethyl Bromopropanoate

The pyrazole nitrogen at position 1 is alkylated using ethyl 2-bromopropanoate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 hr.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Base | K₂CO₃ (2.5 equiv) |

| Solvent | DMF |

| Temperature | 60°C |

| Yield | 85% |

Saponification to Propanoic Acid

The ethyl ester is hydrolyzed using aqueous sodium hydroxide (NaOH, 2M) in tetrahydrofuran (THF) at room temperature (25°C, 4 hr) to yield 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

Characterization Data :

-

FT-IR (KBr) : 1712 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric stretch).

-

¹H NMR (400 MHz, CDCl₃) : δ 1.45 (d, J = 6.8 Hz, 3H, CH₃), 2.32 (s, 6H, 2×CH₃), 4.89 (q, J = 6.8 Hz, 1H, CH), 8.21 (s, 1H, pyrazole-H).

Amide Coupling with 5-Chloro-2-Methoxyaniline

Activation of Propanoic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C for 30 min.

Nucleophilic Attack by 5-Chloro-2-Methoxyaniline

The activated intermediate reacts with 5-chloro-2-methoxyaniline (1.2 equiv) in DCM at 25°C for 12 hr, yielding the target amide.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Coupling Agent | EDC/HOBt |

| Solvent | DCM |

| Temperature | 25°C |

| Yield | 78% |

Purification :

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford a white solid.

Structural Validation and Physicochemical Properties

Spectral Characterization

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.52 (d, J = 6.8 Hz, 3H, CH₃), 2.35 (s, 6H, 2×CH₃), 3.82 (s, 3H, OCH₃), 5.02 (q, J = 6.8 Hz, 1H, CH), 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.89 (d, J = 2.4 Hz, 1H, Ar-H), 8.27 (s, 1H, pyrazole-H), 10.21 (s, 1H, NH).

-

HRMS (ESI) : m/z calculated for C₁₆H₁₈ClN₄O₄ [M+H]⁺: 428.0982; found: 428.0979.

Solubility and Partition Coefficient

| Property | Value |

|---|---|

| Aqueous Solubility | 0.12 mg/mL (25°C) |

| logP (Octanol/Water) | 2.84 |

The moderate logP value indicates balanced lipophilicity, favorable for membrane permeability.

Mechanistic Considerations and Side Reactions

Nitro Group Reduction Dynamics

Cyclic voltammetry studies on analogous nitroheterocycles reveal a reduction peak at −500 mV (vs. Ag/AgCl), corresponding to the nitro-to-amine transformation. This suggests that the nitro group in the target compound may undergo enzymatic reduction in biological systems, analogous to pretomanid activation.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon, sodium dithionite.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

Amino derivatives: From the reduction of the nitro group.

Hydroxylated derivatives: From oxidation reactions.

Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry or as a precursor for the synthesis of heterocyclic compounds.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore in drug design. Its structural features could be optimized to enhance biological activity against specific targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. For example, modifications to the pyrazole ring or the amide linkage could yield compounds with anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of agrochemicals, dyes, or polymers. Its unique structural features might impart desirable properties to the final products, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group could participate in redox reactions, while the amide linkage might facilitate binding to protein targets. The chloro and methoxy groups could influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound is compared to three classes of analogs: pyrazole carboxamides, triazole derivatives, and dichlorophenyl-substituted amides.

Table 1: Structural and Physico-Chemical Comparison

*Calculated based on substituent analysis.

Substituent Impact on Properties

- Nitro Group : The 4-nitro substituent on the pyrazole (target compound) introduces strong electron-withdrawing effects, which may influence reactivity in further functionalization or biological interactions. This contrasts with triazole analogs lacking nitro groups .

- Chlorine vs. Methoxy : The 5-chloro-2-methoxyphenyl group balances lipophilicity (Cl) and polarity (OCH3), whereas dichlorophenyl analogs () prioritize halogen-mediated interactions .

- Methyl Groups : The 3,5-dimethyl pyrazole substitution is conserved across analogs, suggesting a role in steric protection of the amide bond or modulation of crystal packing .

Research Findings and Data Gaps

- Spectral Data : Pyrazole carboxamides () show consistent $ ^1H $-NMR signals for aromatic protons (δ 7.2–8.1) and methyl groups (δ 2.4–2.7), suggesting similar environments in the target compound .

- Commercial Availability : The target compound’s discontinued status () highlights challenges in sourcing, necessitating in-house synthesis for further study.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.

- Molecular Formula : C16H19ClN4O4

- Molecular Weight : 366.80 g/mol

- CAS Number : 353463-97-5

The biological activity of this compound is primarily attributed to its structural components which allow it to interact with various biological targets. The pyrazole moiety is known for its ability to modulate inflammatory pathways and exhibit anticancer properties.

1. Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole rings exhibit significant anticancer properties. For instance:

- Cell Line Studies : The compound showed inhibitory effects on various cancer cell lines, including MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer). The reported GI50 values were promising, indicating effective growth inhibition at low concentrations .

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

2. Anti-inflammatory Activity

The pyrazole derivatives have been linked to anti-inflammatory effects, which can be critical in treating conditions such as arthritis and other inflammatory diseases. For example:

- Cytokine Inhibition : Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that could reduce inflammation effectively .

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 61–85% |

| IL-6 | 76–93% |

Case Study 1: Synthesis and Evaluation

In a study conducted by Bouabdallah et al., several pyrazole derivatives were synthesized, including this compound. These compounds were evaluated for their anticancer activity against HepG2 and P815 cell lines, revealing significant cytotoxic potential with IC50 values indicating strong efficacy .

Case Study 2: Structure–Activity Relationship (SAR)

Research on the structure–activity relationship of pyrazole derivatives highlighted how modifications in the chemical structure can enhance biological activity. For instance, variations in substituents around the pyrazole ring significantly influenced both anticancer and anti-inflammatory activities, suggesting that further optimization could lead to more potent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.